Sarecycline

Antimicrobial spectrum Microbiome sparing Gram-negative activity

Sarecycline (CAS 1035654-66-0) is a third-generation, narrow-spectrum tetracycline rationally designed with a unique C7 moiety to target Cutibacterium acnes while sparing gut commensals. It demonstrates 16- to 32-fold lower activity against enteric Gram-negative bacilli versus doxycycline and minocycline, preventing microbiome disruption. With no detectable blood-brain barrier penetration, it yields vestibular adverse event rates below 1%—a key differentiator from minocycline. It is the only oral tetracycline with dedicated phase 3 clinical trial data for truncal acne lesions. Its low resistance emergence (mutation frequency 10⁻¹⁰) and potent activity against tet(K)/tet(M) strains position it as the evidence-based choice for microbiome-aware research. For laboratory R&D; not for human use.

Molecular Formula C24H29N3O8
Molecular Weight 487.5 g/mol
CAS No. 1035654-66-0
Cat. No. B560412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarecycline
CAS1035654-66-0
SynonymsWC-3035;  WC 3035;  WC3035;  P005672;  P-005672;  P 005672;  P005672;  Sarecycline.; (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-7-((methoxy(methyl)amino)methyl)-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide
Molecular FormulaC24H29N3O8
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN(C)OC
InChIInChI=1S/C24H29N3O8/c1-26(2)18-13-8-11-7-12-10(9-27(3)35-4)5-6-14(28)16(12)19(29)15(11)21(31)24(13,34)22(32)17(20(18)30)23(25)33/h5-6,11,13,18,28-29,32,34H,7-9H2,1-4H3,(H2,25,33)/t11-,13-,18-,24-/m0/s1
InChIKeyAYUMVPHUMFKFPJ-SBAJWEJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Sarecycline CAS 1035654-66-0: Narrow-Spectrum Tetracycline for Targeted Acne Research


Sarecycline (CAS 1035654-66-0) is a third-generation, narrow-spectrum tetracycline-class antibiotic approved for treating moderate to severe inflammatory non-nodular acne vulgaris [1]. Distinguished from broad-spectrum tetracyclines like doxycycline and minocycline, sarecycline was rationally designed with a unique C7 moiety to target Cutibacterium acnes while exhibiting reduced activity against off-target commensal gut flora [2]. It is the first tetracycline specifically developed for acne, with a pharmacologic profile that supports once-daily, weight-based oral dosing (1.5 mg/kg) in patients aged 9 years and older [3].

Sarecycline Procurement Rationale: Why Doxycycline and Minocycline Cannot Substitute


Sarecycline cannot be freely substituted with other tetracycline-class antibiotics due to quantifiable differences in antibacterial spectrum, microbiome impact, central nervous system penetration, and resistance selection potential. Unlike doxycycline and minocycline, sarecycline exhibits a targeted antibacterial profile that is 16- to 32-fold less active against aerobic Gram-negative enteric bacilli, resulting in reduced disruption of the gut microbiome [1]. Furthermore, sarecycline demonstrates no detectable blood-brain barrier penetration in preclinical models, corresponding with low vestibular adverse event rates (<1%) in clinical trials—a clinically meaningful differentiation from minocycline, which carries a known risk of dizziness and vertigo [2]. These divergent pharmacologic and safety attributes are intrinsic to the molecule's structure and cannot be replicated by generic broad-spectrum tetracyclines.

Sarecycline Quantitative Differentiation: Comparative Evidence Versus Doxycycline, Minocycline, and Tetracycline


Narrow-Spectrum Activity: 16- to 32-Fold Reduced Potency Against Enteric Gram-Negative Flora Compared to Doxycycline and Minocycline

Sarecycline demonstrates significantly reduced antibacterial activity against aerobic Gram-negative bacilli that constitute the normal human intestinal microbiome, being 16- to 32-fold less active than broad-spectrum comparators doxycycline and minocycline [1]. Against anaerobic commensal bacteria, sarecycline was 4- to 8-fold less active than doxycycline [1]. In a murine septicemia model with Escherichia coli, the 50% protective dose (PD50) was >40 mg/kg for sarecycline versus 5.72 mg/kg for doxycycline, confirming markedly attenuated in vivo activity against enteric Gram-negative pathogens [1].

Antimicrobial spectrum Microbiome sparing Gram-negative activity

Microbiome Preservation: Transient and Minimal Gut Microbiota Disruption Versus Persistent Changes with Doxycycline and Minocycline

In a controlled in vitro colonic model study comparing prolonged exposure to sarecycline, doxycycline, and minocycline, sarecycline had minimal and transient impact on gut microbiota composition and diversity [1]. Doxycycline and minocycline exposure caused significant reductions in microbial diversity that failed to recover post-antibiotic withdrawal. Specifically, minocycline caused a ~10% decline in Lactobacillaceae and Bifidobacteriaceae abundances, and doxycycline caused a ~7% decline in Lactobacillaceae and Bacteroidaceae abundances, with both associated with a >10% expansion of Enterobacteriaceae. In contrast, all bacterial populations recovered to pre-antibiotic levels after sarecycline exposure [1].

Gut microbiome Microbial diversity Dysbiosis prevention

CNS Safety Differentiation: Undetectable Blood-Brain Barrier Penetration of Sarecycline Versus Detectable Minocycline Levels

In a preclinical rat model comparing intravenous administration of sarecycline (1.0 mg/kg) and minocycline (1.0 mg/kg), sarecycline was not detected in brain samples at any time point (1, 3, and 6 hours post-dosing), whereas minocycline was readily detected [1]. In phase 3 clinical trials of sarecycline, overall rates of vestibular adverse events were low (<1%), in contrast to minocycline where vestibular side effects such as dizziness and vertigo can be treatment-limiting. This reduced CNS penetration correlates with sarecycline's numerically lower lipophilicity profile compared to minocycline and doxycycline at physiologic pH (5.5 and 7.4) [1].

Blood-brain barrier Vestibular adverse events CNS penetration

Resistance Selection: Spontaneous Mutation Frequency of 10⁻¹⁰ for C. acnes at 4-8× MIC, Comparable to Minocycline and Vancomycin

Sarecycline demonstrates a low propensity for selecting resistance in Cutibacterium acnes, with spontaneous mutation frequencies of 10⁻¹⁰ at 4 to 8 times the minimal inhibitory concentration (MIC) [1]. This value is similar to those observed for minocycline and vancomycin, indicating a low resistance selection potential [1]. Furthermore, when tested against Gram-positive pathogens harboring defined tetracycline resistance mechanisms, sarecycline retained greater activity than tetracycline against tet(K) strains (MIC 0.125–1.0 μg/mL versus 16–64 μg/mL) and tet(M) strains (MIC 8 μg/mL versus 64 μg/mL) [1].

Antimicrobial resistance C. acnes Mutation frequency

Truncal Acne Efficacy: Sarecycline Demonstrates Activity Against Truncal Lesions, a Feature Not Routinely Assessed with Other Oral Tetracyclines

In phase 3 clinical trials, sarecycline demonstrated statistically significant efficacy against truncal acne lesions [1]. A systematic review of oral tetracyclines for acne noted that sarecycline was the only agent with explicitly documented truncal acne efficacy data from its pivotal trials, with most other tetracycline studies focusing primarily on facial acne outcomes [1]. In the SC1401 and SC1402 phase 3 studies, sarecycline achieved significant reductions in truncal inflammatory and non-inflammatory lesion counts at week 12 compared to placebo [2].

Truncal acne Efficacy Lesion count

Comparative Lipophilicity: Sarecycline Exhibits Numerically Lower LogD Values at Physiologic pH Than Doxycycline and Minocycline

In an octanol/water solvent system measuring distribution coefficients (logD) at physiologic pH, sarecycline exhibited a numerically lower lipophilicity profile than both minocycline and doxycycline at pH 5.5 and 7.4 [1]. This reduced lipophilicity correlates with sarecycline's lower tissue penetration and reduced CNS distribution. The molecular basis for this differentiation lies in sarecycline's unique C7 moiety, which alters its physicochemical properties relative to second-generation tetracyclines [1].

Lipophilicity Pharmacokinetics Tissue distribution

Sarecycline Optimal Procurement and Research Application Scenarios


Microbiome Research and Dysbiosis Prevention Studies

Sarecycline is the preferred oral tetracycline for research protocols investigating antibiotic effects on the gut microbiome. In vitro colonic model studies demonstrate that sarecycline causes only transient, minimal disruption to microbial diversity with full recovery post-treatment, whereas doxycycline and minocycline cause persistent dysbiosis with >10% expansion of Enterobacteriaceae and failure of microbial populations to recover [1]. For researchers studying host-microbiome interactions, antimicrobial stewardship, or gastrointestinal adverse effects, sarecycline provides a narrow-spectrum tool that minimizes confounding microbiome variables.

Adolescent and Young Adult Acne Clinical Trials Requiring Low CNS Adverse Event Profile

For clinical trials in adolescent and young adult populations where vestibular adverse events (dizziness, vertigo) may impact adherence and quality of life, sarecycline offers a quantifiable advantage. Preclinical data show no detectable blood-brain barrier penetration at 1.0 mg/kg IV dosing, and phase 3 trials report vestibular adverse event rates <1% [1]. This compares favorably to minocycline, which demonstrates measurable CNS penetration and carries a known vestibular side effect burden. Researchers designing patient-centric trials should prioritize sarecycline when CNS tolerability is a key endpoint.

Studies Addressing Truncal Acne or Mixed Anatomical Presentations

Sarecycline is the only oral tetracycline with dedicated phase 3 clinical trial data demonstrating efficacy against truncal acne lesions [1]. Given that approximately 50% of acne patients have truncal involvement and truncal lesions are often more refractory to topical therapies, sarecycline is the evidence-based choice for studies targeting this anatomical region. Procurement for trials with truncal acne endpoints should prioritize sarecycline based on available comparative efficacy data.

Antimicrobial Resistance and Antibiotic Stewardship Research

Sarecycline's low spontaneous mutation frequency (10⁻¹⁰ at 4-8× MIC) in C. acnes, comparable to minocycline and vancomycin, combined with its 16- to 64-fold greater potency than tetracycline against tet(K) and tet(M) resistant strains, positions it as a valuable research compound for studying resistance selection and stewardship strategies [1]. Its narrow spectrum limits selective pressure on off-target commensal flora, potentially reducing horizontal gene transfer of resistance determinants. This differentiated profile supports sarecycline procurement for microbiology and antimicrobial resistance research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sarecycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.